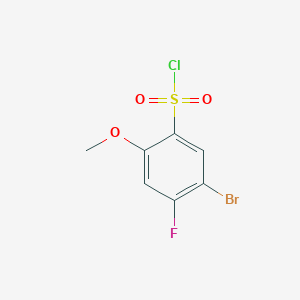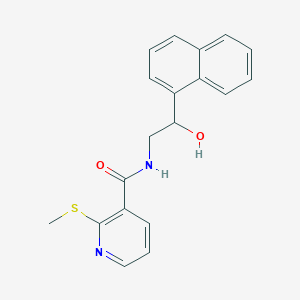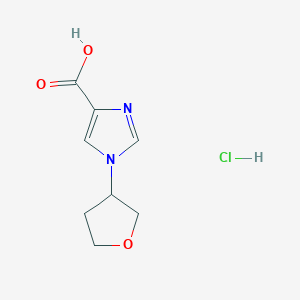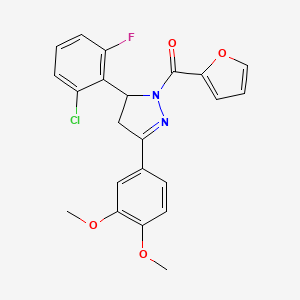![molecular formula C31H23ClN4O B2499908 N-[4-(4-clorofenoxi)fenil]-7-(3-metilfenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-amina CAS No. 477229-04-2](/img/structure/B2499908.png)
N-[4-(4-clorofenoxi)fenil]-7-(3-metilfenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C31H23ClN4O and its molecular weight is 503. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Las salicylanilidas, una clase de compuestos similares a la , se ha informado que muestran una potente actividad antifúngica y antibacteriana . Han mostrado actividad contra patógenos grampositivos, incluidos Staphylococcus aureus resistente a la meticilina y Enterococcus faecium resistente a la vancomicina .
Actividad Antimicobacteriana
También se ha informado que las salicylanilidas tienen actividad antimicobacteriana . Esto las hace potencialmente útiles en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis .
Inhibición Enzimática
Las pirrolo[2,3-d]pirimidinas, una clase de análogos de la 7-deazapurina, se han reportado como inhibidores enzimáticos . Esto sugiere que podrían utilizarse en el desarrollo de fármacos que se dirijan a enzimas específicas en el cuerpo .
Actividad Antiinflamatoria
Se ha informado que algunas pirrolo[2,3-d]pirimidinas tienen actividad antiinflamatoria . Esto podría hacerlas útiles en el tratamiento de afecciones caracterizadas por inflamación .
Actividad Antitumoral
Se ha informado que las pirrolo[2,3-d]pirimidinas tienen actividad antitumoral . Potencialmente podrían utilizarse en el desarrollo de nuevos fármacos contra el cáncer .
Actividad Antiviral
Se ha informado que algunas salicylanilidas halogenadas reducen la replicación del SARS-CoV-2 y suprimen la inducción de citocinas inflamatorias . Esto sugiere que podrían utilizarse en el tratamiento de infecciones virales, incluida la COVID-19 .
Actividad Antihelmíntica
Las salicylanilidas halogenadas son importantes antihelmínticos que se utilizan ampliamente en el control de Haemonchus spp., Fasciola spp. infestación en ovejas y ganado en muchos países . Potencialmente podrían utilizarse en el tratamiento de infecciones por gusanos parásitos .
Actividad Antileishmanial
Se ha informado que las salicylanilidas halogenadas son posibles agentes antileishmaniales . Esto sugiere que podrían utilizarse en el tratamiento de la leishmaniasis, una enfermedad causada por parásitos del género Leishmania .
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4O/c1-21-6-5-9-25(18-21)36-19-28(22-7-3-2-4-8-22)29-30(33-20-34-31(29)36)35-24-12-16-27(17-13-24)37-26-14-10-23(32)11-15-26/h2-20H,1H3,(H,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRENKDYVGXGJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)
![1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine](/img/structure/B2499829.png)

![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)
![2-(4-CHLOROPHENOXY)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE](/img/structure/B2499833.png)
![4-tert-butyl-N-{2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2499835.png)
![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2499837.png)
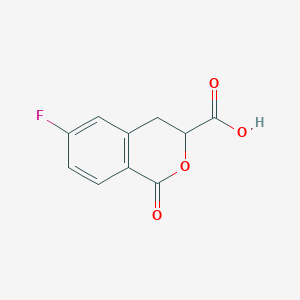
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)
